Sigma-2 Receptor Binding Affinity: A Moderate-Affinity Starting Point for Probe Development
This compound's primary differentiable characteristic is its moderate binding affinity for the sigma-2 receptor (σ2R/TMEM97). In a radioligand displacement assay using rat PC12 cells, it exhibited an inhibition constant (Ki) of 90 nM [1]. This value positions it as a weaker binder compared to high-affinity clinical candidates or tool compounds, such as JVW-1601 (Ki = 5.5 nM), but provides a distinct chemical scaffold for structure-activity relationship (SAR) exploration that is separate from the well-trodden norbenzomorphan and aminotetralin chemotypes [2].
| Evidence Dimension | Binding affinity (Ki) for sigma-2 receptor (σ2R/TMEM97) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | JVW-1601, a reference aminotetralin (Ki = 5.5 nM) [2] |
| Quantified Difference | The target compound is 16.4-fold less potent than JVW-1601. |
| Conditions | Radioligand binding assay in rat PC12 cells for the target compound; assay conditions for JVW-1601 were comparable as reported in a separate study. |
Why This Matters
For procurement, this data confirms the compound's engagement with the intended target, establishing its validity as a σ2R-binding scaffold despite lower potency, which is acceptable for early-stage screening or as a negative control in SAR programs.
- [1] BindingDB. BDBM50604967: CHEMBL1698776. Affinity DataKi: 90nM for Sigma-2 receptor. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
- [2] Wood, M. D., Sahn, J. J., & Martin, S. F. (2022). Targeting σ2R/TMEM97 with novel aminotetralins. European Journal of Medicinal Chemistry, 243, 114696. View Source
